1,10-Phenanthroline-glycine palladium(II)

Vue d'ensemble

Description

1,10-Phenanthroline-glycine palladium(II) is a coordination complex that combines the chelating ligand 1,10-phenanthroline with glycine and a palladium(II) ion. This compound is of significant interest due to its versatile applications in catalysis, medicinal chemistry, and material science. The 1,10-phenanthroline ligand is known for its strong binding affinity to metal ions, while glycine, an amino acid, provides additional coordination sites, enhancing the stability and reactivity of the complex.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-phenanthroline-glycine palladium(II) typically involves the reaction of palladium(II) chloride with 1,10-phenanthroline and glycine in an aqueous or alcoholic medium. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The general reaction can be represented as follows:

PdCl2+Phen+Gly→[Pd(Phen)(Gly)]Cl2

Where Phen represents 1,10-phenanthroline and Gly represents glycine. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1,10-phenanthroline-glycine palladium(II) may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

1,10-Phenanthroline-glycine palladium(II) undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: The palladium center can participate in redox reactions, where it alternates between different oxidation states.

Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands, altering the properties of the complex.

Cross-Coupling Reactions: The complex can act as a catalyst in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions

Oxidation-Reduction Reactions: Common reagents include hydrogen peroxide and ascorbic acid.

Substitution Reactions: Ligands such as phosphines or other nitrogen-containing ligands can be used.

Cross-Coupling Reactions: Reagents such as aryl halides and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are typically biaryl compounds or other carbon-carbon bonded structures.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

The palladium center in this complex is typically coordinated with the nitrogen atoms of the 1,10-phenanthroline and the carboxylate group of glycine, creating a stable and reactive complex. The mechanism of action involves the coordination of the palladium center to various substrates, facilitating transformations through catalytic cycles. The strong binding affinity of the 1,10-phenanthroline ligand enhances the stability and reactivity of the complex, making it suitable for various applications.

Scientific Research Applications

1,10-Phenanthroline-glycine palladium(II) has a wide range of applications across different domains:

Catalysis

- Organic Transformations : This complex serves as an effective catalyst in cross-coupling reactions and oxidative additions. It facilitates reactions such as Suzuki-Miyaura coupling and Heck reactions, which are essential in organic synthesis for forming carbon-carbon bonds.

- Fine Chemicals Production : Its catalytic properties are utilized in the synthesis of fine chemicals and pharmaceuticals, contributing to more efficient manufacturing processes.

Medicinal Chemistry

- Anticancer Activity : Research indicates that palladium complexes exhibit cytotoxic properties against various cancer cell lines. Studies have shown that 1,10-phenanthroline-glycine palladium(II) can bind to DNA, leading to selective cytotoxicity in cancer cells while sparing normal cells . For example:

- Cytotoxicity Studies : The compound demonstrated IC50 values comparable to cisplatin against several cancer cell lines, indicating its potential as an anticancer agent .

- Mechanism of Action : The binding affinity to DNA suggests that it may induce apoptosis in cancer cells through DNA damage mechanisms .

Biological Interactions

- DNA Binding Studies : The interaction between this complex and biomolecules has been extensively studied. Spectroscopic methods reveal that it can effectively bind to calf thymus DNA, influencing cellular processes critical for therapeutic applications .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is needed to establish this application definitively.

Data Tables

| Application Area | Specific Use Case | Observations/Findings |

|---|---|---|

| Catalysis | Cross-coupling reactions | Effective catalyst for forming carbon-carbon bonds |

| Medicinal Chemistry | Anticancer agent | IC50 values comparable to cisplatin in cancer studies |

| Biological Interactions | DNA binding | Induces cytotoxic effects through DNA interactions |

| Industrial Applications | Synthesis of fine chemicals | Enhances efficiency in pharmaceutical manufacturing |

Case Studies

- Tumoricidal Potential : A study explored the cytotoxic effects of 1,10-phenanthroline-glycine palladium(II) against breast and cervical cancer cell lines. The findings indicated significant dose-dependent cytotoxicity with minimal effects on normal cells, highlighting its potential as a selective anticancer agent .

- DNA Interaction Studies : Research utilizing UV-visible and fluorescence spectroscopy demonstrated that the complex binds effectively to DNA. This interaction could lead to significant implications for drug design targeting cancerous tissues .

- Comparative Analysis with Other Complexes : In comparative studies with similar palladium complexes (e.g., those containing other amino acids), it was found that 1,10-phenanthroline-glycine palladium(II) exhibited superior stability and reactivity due to its unique ligand combination .

Mécanisme D'action

The mechanism of action of 1,10-phenanthroline-glycine palladium(II) involves the coordination of the palladium center to various substrates, facilitating their transformation through catalytic cycles. The 1,10-phenanthroline ligand stabilizes the palladium center, while glycine provides additional coordination sites, enhancing the reactivity of the complex. The molecular targets and pathways involved depend on the specific application, such as DNA binding in biological systems or substrate activation in catalytic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,10-Phenanthroline-palladium(II): Lacks the glycine ligand, resulting in different reactivity and stability.

2,2’-Bipyridine-palladium(II): Another nitrogen-containing ligand complex with different electronic properties.

1,10-Phenanthroline-copper(II): Similar ligand but different metal center, leading to distinct redox properties and applications.

Uniqueness

1,10-Phenanthroline-glycine palladium(II) is unique due to the combination of 1,10-phenanthroline and glycine ligands, which provide enhanced stability and reactivity. The presence of glycine allows for additional coordination sites, making the complex more versatile in various chemical reactions and applications.

Activité Biologique

1,10-Phenanthroline-glycine palladium(II) is a coordination compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and DNA interaction. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

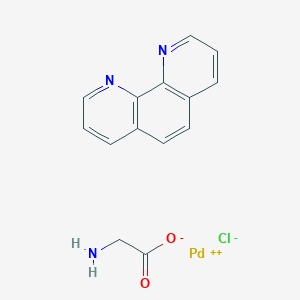

The compound consists of a palladium(II) ion coordinated to the 1,10-phenanthroline ligand and glycine. The structure can be represented as follows:

This unique coordination environment contributes to its biological efficacy, particularly in DNA binding and anticancer activity.

DNA Interaction : Research indicates that 1,10-phenanthroline-glycine palladium(II) exhibits intercalative binding to DNA. This mechanism involves the insertion of the phenanthroline moiety between base pairs in the DNA helix, leading to structural distortions that can inhibit replication and transcription processes .

Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. Its mode of action includes inducing apoptosis and inhibiting cell proliferation through mechanisms involving oxidative stress and DNA damage .

Anticancer Efficacy

Numerous studies have evaluated the anticancer potential of 1,10-phenanthroline-glycine palladium(II). Key findings include:

- Selective Cytotoxicity : The compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. For example, in studies involving breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancer cell lines, IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.10 |

| HeLa | 16.25 |

| PC-3 | 17.55 |

These results demonstrate that the compound is more effective than traditional chemotherapeutics like cisplatin in certain contexts .

Mechanistic Studies

The biological activity is further elucidated through mechanistic studies showing that the compound induces apoptosis via caspase activation pathways and generates reactive oxygen species (ROS) that contribute to cellular stress responses .

Case Studies

- In vitro Studies : A study conducted on various cancer cell lines revealed that treatment with 1,10-phenanthroline-glycine palladium(II) resulted in significant reductions in cell viability compared to untreated controls. The highest efficacy was observed in HeLa cells with over 80% inhibition at optimal concentrations .

- Animal Models : In vivo experiments using xenograft models demonstrated tumor regression upon administration of the compound, further supporting its potential as an anticancer agent .

Comparative Analysis

To contextualize the activity of 1,10-phenanthroline-glycine palladium(II), a comparison with other metal-based complexes is useful:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Cisplatin | >30 | DNA cross-linking |

| 1,10-Phenanthroline-glycine Pd(II) | <20 | Intercalation & ROS generation |

| Platinum(II) complexes | >60 | DNA binding |

This table highlights the superior efficacy of 1,10-phenanthroline-glycine palladium(II) compared to established chemotherapeutics.

Propriétés

IUPAC Name |

2-aminoacetate;palladium(2+);1,10-phenanthroline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.C2H5NO2.ClH.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3-1-2(4)5;;/h1-8H;1,3H2,(H,4,5);1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAYSJLDPMTKTP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(C(=O)[O-])N.[Cl-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927879 | |

| Record name | Palladium(2+) chloride aminoacetate--1,10-phenanthroline (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132958-37-3 | |

| Record name | 1,10-Phenanthroline-glycine palladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132958373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+) chloride aminoacetate--1,10-phenanthroline (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.